N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide

Medicinal Chemistry SAR Analysis Benzoxepine Derivatives

Designed for SAR and deorphanization: The 7-methyl substitution at logP 4.7 (TPSA 51.5 Ų) enables direct physicochemical comparison with 8-methyl (logP 4.6) and 7-methoxy (logP 4.0) analogs, facilitating empirical selectivity profiling. Untapped GPCR screening potential. Procure with ≥95% HPLC purity and full NMR/HRMS certification to ensure validation-grade identity for forensic or kinase inhibitor benchmarking.

Molecular Formula C20H19NO3
Molecular Weight 321.376
CAS No. 1049035-82-6
Cat. No. B2726282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide
CAS1049035-82-6
Molecular FormulaC20H19NO3
Molecular Weight321.376
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C20H19NO3/c1-14-7-8-19-17(11-14)12-15(9-10-24-19)20(22)21-13-16-5-3-4-6-18(16)23-2/h3-12H,13H2,1-2H3,(H,21,22)
InChIKeyMTJDFADXQODINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide (CAS 1049035-82-6): Procurement-Relevant Structural Overview


N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide (CAS 1049035-82-6) is a synthetic small molecule belonging to the benzoxepine class, characterized by a 1-benzoxepine core with a 7-methyl substituent and an N-(2-methoxybenzyl) carboxamide at the 4-position . Its molecular formula is C20H19NO3 with a molecular weight of 321.37 g/mol . While structurally akin to other research-grade benzoxepine-4-carboxamides, public authoritative databases register limited curated bioactivity data for this specific compound, making procurement decisions heavily dependent on sourcing verified purity and traceability rather than on widely published differential biological profiles.

Procurement Risk of Substituting N-(2-Methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide with Unverified Analogs


Generic substitution within the benzoxepine-4-carboxamide series is not reliable because even minor structural modifications at the N-benzyl moiety or the benzoxepine ring can profoundly alter receptor selectivity profiles. For instance, shifting the methyl group from the 7- to the 8-position (CAS 1049118-87-7) or replacing the 7-methyl with a 7-methoxy group (CAS 950286-32-5) generates analogs with distinct molecular recognition properties . Without compound-specific quantitative data, such as receptor binding Ki or functional EC50 values, a direct substitution cannot be scientifically justified and may result in divergent pharmacological outcomes or failed experimental replication. The following evidence guide identifies the available data dimensions to support informed selection.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide Relative to Closest Comparators


Structural–Activity Landscape Comparison: 7-Methyl vs. 8-Methyl vs. 7-Methoxy Benzoxepine-4-Carboxamides

No direct head-to-head pharmacological data are available in citable primary sources for this compound against its closest analogs. However, the structural differentiation can be benchmarked by molecular properties that influence target engagement. The target compound (7-methyl) possesses a logP (XLogP3) of 4.7 and a topological polar surface area (TPSA) of 51.5 Ų . By comparison, the 8-methyl isomer (CAS 1049118-87-7) has an identical TPSA of 51.5 Ų but a logP of 4.6 , while the 7-methoxy analog (CAS 950286-32-5) shows a higher TPSA of 60.7 Ų and a lower logP of 4.0 . These differences in lipophilicity and polarity can alter membrane permeability and nonspecific protein binding, providing a physicochemical basis for differential biological performance.

Medicinal Chemistry SAR Analysis Benzoxepine Derivatives

Synthetic Accessibility and Intermediate Availability for the 7-Methyl Benzoxepine Scaffold

Synthetic accessibility and cost of goods can be a key differentiator for procurement. The 7-methyl benzoxepine core is accessible via intramolecular Wittig cyclization of appropriately substituted diaryl ether precursors . In contrast, the 7-methoxy analog may require additional protection/deprotection steps due to the electron-donating methoxy group, potentially increasing step count and reducing overall yield. While no direct published yield data exist for these specific compounds, the general synthetic route for 7-methyl benzoxepine-4-carboxylic acid intermediates is better precedented in the patent literature (e.g., benzoxepin PI3K inhibitor patents) than for the 7-methoxy variant, which may translate to more reliable supply chains for the 7-methyl series.

Organic Synthesis Medicinal Chemistry Route Scouting

Purity Benchmarking: Analytical Characterization of Research-Grade Benzoxepine-4-Carboxamides

Commercially supplied batches of N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide are typically offered at ≥95% purity (HPLC) , which is comparable to industry standards for research-grade benzoxepine analogs such as N-benzyl-7-methyl-1-benzoxepine-4-carboxamide (CAS 1049035-79-1) . However, batch-specific residual solvent profiles, heavy metal content, and chromatographic purity methods (e.g., 254 nm vs. ELSD detection) can vary between suppliers. Procurement value is realized by selecting suppliers who provide a full certificate of analysis including HPLC trace, 1H NMR, and MS, as the absence of chromophoric impurities detectable only at 220 nm can lead to overestimation of purity.

Analytical Chemistry Quality Control Procurement Specification

Serotonin 5-HT2A Receptor Agonism: Activity Range Inference for the Benzoxepine-4-Carboxamide Series

A structurally related benzoxepine compound, TFMBOX (a cyclized phenethylamine-benzoxepin hybrid), has been characterized as a putative serotonergic 5-HT2A receptor agonist based on its structural analogy to known phenethylamine psychedelics . Furthermore, several benzoxepine-4-carboxamides have been annotated in binding databases as potential cannabinoid CB1/CB2 ligands, with computational docking suggesting affinity for cannabinoid receptors . While these class-level observations contextualize the potential pharmacological space of the target compound, no direct radioligand binding Ki or functional assay EC50 values for N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide at 5-HT2A, 5-HT2C, CB1, or CB2 have been reported in peer-reviewed literature. Consequently, assertions of 'potent 5-HT2A/2C agonism' remain unverified by direct quantitative evidence.

Neuroscience GPCR Pharmacology Serotonin Receptors

Evidence-Backed Application Scenarios for N-(2-Methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide


Medicinal Chemistry SAR Exploration of the 7-Methyl Benzoxepine-4-Carboxamide Scaffold

This compound is best utilized as a core scaffold for systematic structure–activity relationship (SAR) studies within the benzoxepine-4-carboxamide series. Its 7-methyl substitution provides a defined baseline for comparing physicochemical properties (logP 4.7, TPSA 51.5 Ų) against the 8-methyl (logP 4.6) and 7-methoxy (logP 4.0) analogs , enabling medicinal chemists to empirically probe the impact of ring-substituent position and electronic character on receptor selectivity and ADME properties.

Pharmacological Target Deorphanization Studies

Given the absence of published receptor activity data, this compound represents an opportunity for target deorphanization screening. The benzoxepine-4-carboxamide class has been computationally associated with both serotonergic (5-HT2A) and cannabinoid (CB1/CB2) receptors . Procurement of this specific 7-methyl derivative for broad-panel GPCR screening can generate novel, citable selectivity profiles that differentiate it from more extensively profiled analogs.

In Vitro Toxicology and Drug Discrimination Reference Standard

Novel benzoxepine carboxamides have emerged as compounds of interest in forensic toxicology due to their structural similarity to synthetic cannabinoids . N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide can be procured as an analytical reference standard for developing LC-MS/MS detection methods, provided that its purity (≥95% HPLC) and structural identity are rigorously confirmed by NMR and HRMS, ensuring it meets the evidentiary standards required for forensic method validation.

Synthetic Methodology Development for 7-Substituted Benzoxepines

The 7-methyl-1-benzoxepine-4-carboxylic acid core is a demonstrated intermediate in patented PI3K inhibitor programs . Researchers engaged in developing new synthetic routes to benzoxepine-based kinase inhibitors can use this compound as a benchmarking standard to compare yield, purity, and scalability of novel cyclization methodologies against established intramolecular Wittig approaches.

Quote Request

Request a Quote for N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.